molecular formula C17H21N5O5 B11032188 ethyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

ethyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

Cat. No.: B11032188
M. Wt: 375.4 g/mol
InChI Key: YXXMARMYCTYSBS-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[(3,5-DIMETHOXYANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an ethyl acetate group and a dimethoxyanilino-imino moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(3,5-DIMETHOXYANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxyaniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with ethyl acetoacetate under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[(3,5-DIMETHOXYANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 2-(2-{[(3,5-DIMETHOXYANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(3,5-DIMETHOXYANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C17H21N5O5

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[amino-(3,5-dimethoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C17H21N5O5/c1-4-27-15(24)8-11-7-14(23)21-17(20-11)22-16(18)19-10-5-12(25-2)9-13(6-10)26-3/h5-7,9H,4,8H2,1-3H3,(H4,18,19,20,21,22,23)

InChI Key

YXXMARMYCTYSBS-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC(=C2)OC)OC

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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